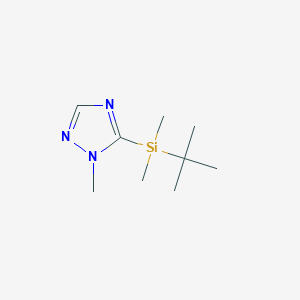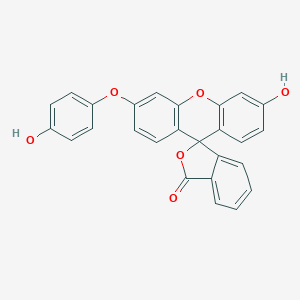
ROS Probe, HPF
概要
説明
ROS Probe, HPF (Hydroxyphenyl fluorescein) is a cell-permeable, photo-stable hydroxyphenyl-substituted fluorescein compound . It acts as a highly sensitive fluorescent probe for the detection of hydroxyl radical and peroxynitrite . It has stronger specificity and stability than H2DCFDA .
Synthesis Analysis
HPF is one of the reactive oxygen species (ROS) indicators developed by T. Nagano . It offers greater specificity and stability than dichlorodihydrofluorescein diacetate (H2DCFDA, D399) .Chemical Reactions Analysis
HPF shows limited non-selective reactivity and relatively high resistance to light-induced oxidation . It is nonfluorescent until it reacts with the hydroxyl radical or peroxynitrite anion .Physical And Chemical Properties Analysis
HPF is a stable ROS fluorescent probe dye . It exhibits bright green fluorescence (excitation/emission maxima ∼490/515 nm), making it compatible with any instrument that can detect fluorescein .科学的研究の応用
- Field : Medical Science
- Application : In PDT, a photosensitizer is used in combination with light to produce cytotoxic ROS. HPF is used to detect hydroxyl radicals produced in this process .
- Method : The photosensitizer is excited by visible light to generate ROS. The generated ROS, including hydroxyl radicals, are then detected using HPF .
- Results : The use of HPF in PDT allows for the detection and measurement of hydroxyl radicals, contributing to the understanding and effectiveness of the therapy .
- Field : Biochemistry and Molecular Biology
- Application : HPF is used to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase .
- Method : HPF affords fluorescein upon reaction with hROS, allowing for the detection and differentiation of these species from other ROS .
- Results : The use of HPF has enabled the visualization of hROS and hypochlorite in stimulated neutrophils for the first time .
Photodynamic Therapy (PDT)
Detection of Reactive Oxygen Species in Biological and Chemical Applications
- Field : Biochemistry and Molecular Biology
- Application : Fluorescent probes like HPF are used for visualizing ROS-associated proteins in disease. These proteins, including those with catalytic and expression dysfunction, are directly related to the development of various diseases in living organisms .
- Method : Fluorescence imaging technology is used for specific in situ imaging of target proteins. The design of fluorescent probes has contributed to tracking ROS-associated proteins in disease .
- Results : This method has helped in the early-stage disease diagnosis and the identification of new drug targets .
- Field : Cellular Biology
- Application : HPF is used for the detection of intracellular ROS in living cells, which is crucial for understanding health and disease at the cellular level .
- Method : Cells are treated with HPF at 37 °C for 30 min, and images are acquired using a confocal fluorescence microscope .
- Results : This method has enabled the visualization of intracellular ROS, contributing to the understanding of cellular states .
- Field : Biochemistry
- Application : HPF is used for detecting hydroxyl and superoxide radicals .
- Method : Upon oxidation, HPF exhibits bright green fluorescence, making it compatible with any instrument that can detect fluorescein .
- Results : This method has enabled the detection and differentiation of these species from other ROS .
Visualizing ROS-Associated Proteins in Disease
Detection of Intracellular Reactive Oxidative Species
Detection of Hydroxyl and Superoxide Radicals
- Field : Medical Science
- Application : PDT employs non-toxic dyes called photosensitizers that are excited by visible light of the correct wavelength to produce a variety of reactive oxygen species (ROS). The most important type of ROS in PDT is singlet oxygen, which is produced by a Type II energy transfer process. On the other hand, superoxide, hydrogen peroxide, and hydroxyl radicals can be produced by a Type I electron transfer process. HPF is used for detecting hydroxyl radicals .
- Method : Various photosensitizers are illuminated in solution, producing different ROS. HPF is used to detect hydroxyl radicals .
- Results : This method has helped in the treatment of cancer and a variety of other disorders .
- Field : Biochemistry
- Application : HPF and APF should be useful as tools to study the roles of hROS and OCl in many biological and chemical applications .
- Method : HPF is used to detect hydroxyl radicals and peroxynitrite .
- Results : This method has enabled the detection and differentiation of these species from other ROS .
Photodynamic Therapy (PDT)
Detection of ROS in Biological and Chemical Applications
Safety And Hazards
将来の方向性
Fluorescent probes for the detection of ROS are promising tools to enhance our understanding of the physiological roles of ROS . They provide spatial and temporal information about target biomolecules in in vivo cellular systems . The development of selective probes for specific ROS is expected to have great potential for elucidating unknown physiological mechanisms associated with their target ROS .
特性
IUPAC Name |
3'-hydroxy-6'-(4-hydroxyphenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOSMYDPUKBGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587912 | |
| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ROS Probe, HPF | |
CAS RN |
359010-69-8 | |
| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



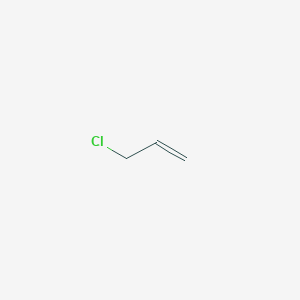
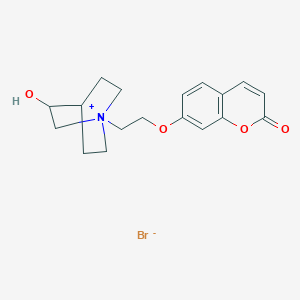
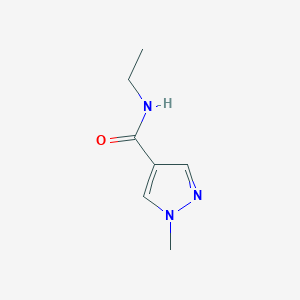
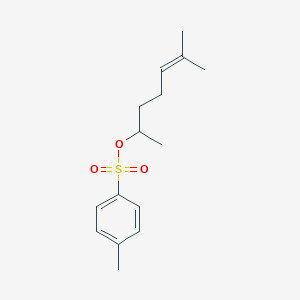
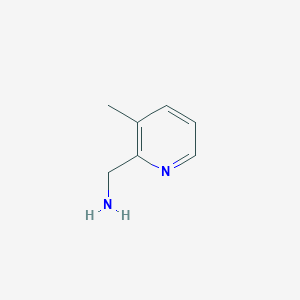
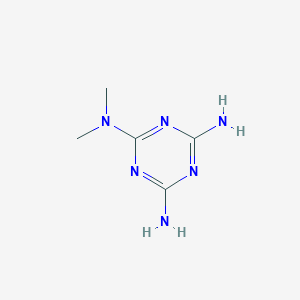
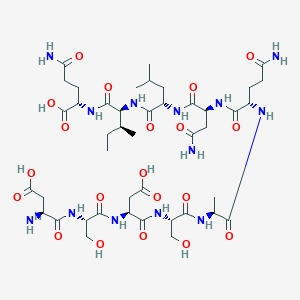
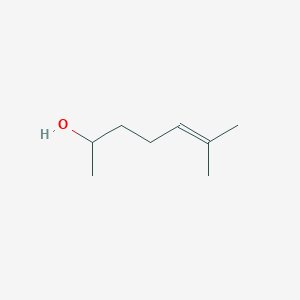
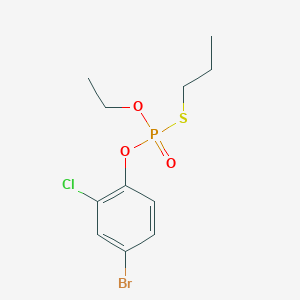
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
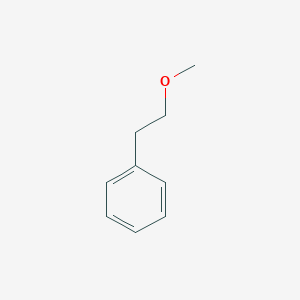
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)
